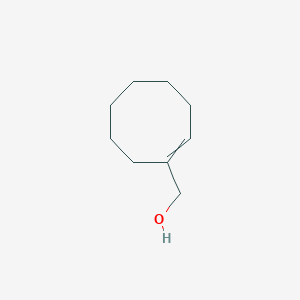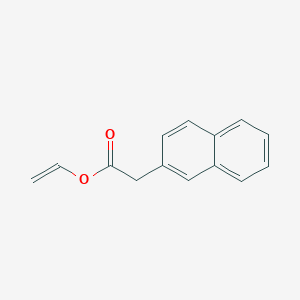
Ethenyl (naphthalen-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenyl (naphthalen-2-yl)acetate can be synthesized through the acetylation of β-naphthol using acetic anhydride in an alkaline medium. The reaction involves the formation of an ester bond between the hydroxyl group of β-naphthol and the carboxyl group of acetic anhydride . The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl (naphthalen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoic acid.
Reduction: Formation of ethyl (naphthalen-2-yl)acetate.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Ethenyl (naphthalen-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethenyl (naphthalen-2-yl)acetate involves its interaction with various molecular targets and pathways. The vinyl group allows for the formation of reactive intermediates that can interact with biological molecules. The aromatic ring structure facilitates binding to specific receptors and enzymes, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Vinylnaphthalene: Similar structure but lacks the acetate group.
β-Naphthol: Precursor in the synthesis of ethenyl (naphthalen-2-yl)acetate.
Naphthalene derivatives: Various derivatives with different functional groups.
Uniqueness
Its ability to undergo a wide range of chemical reactions makes it a versatile compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
57442-91-8 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
ethenyl 2-naphthalen-2-ylacetate |
InChI |
InChI=1S/C14H12O2/c1-2-16-14(15)10-11-7-8-12-5-3-4-6-13(12)9-11/h2-9H,1,10H2 |
Clave InChI |
LHLKPTLZWXQBMN-UHFFFAOYSA-N |
SMILES canónico |
C=COC(=O)CC1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


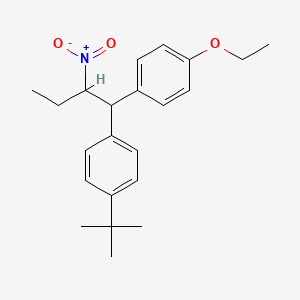
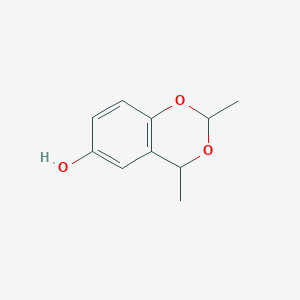
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)

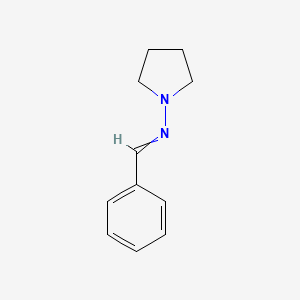
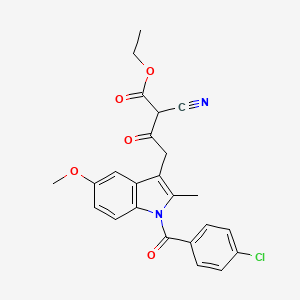

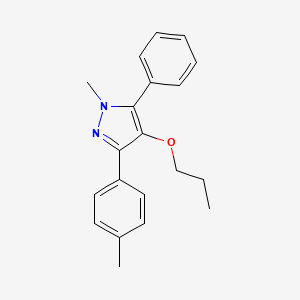

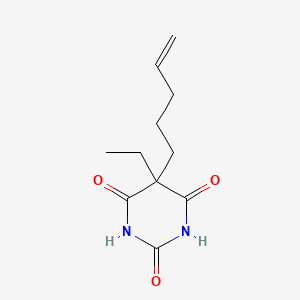
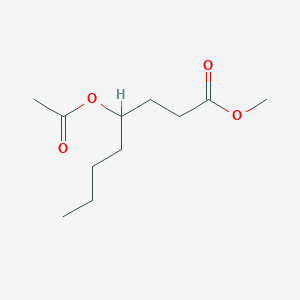

![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
